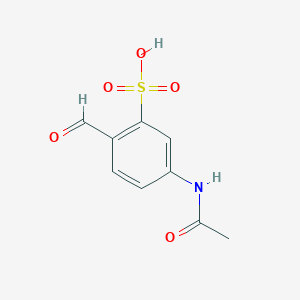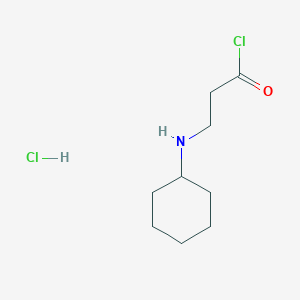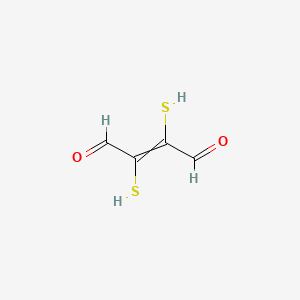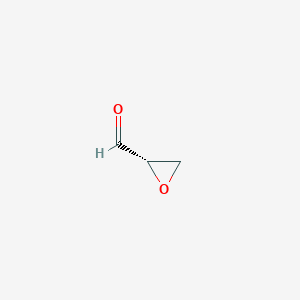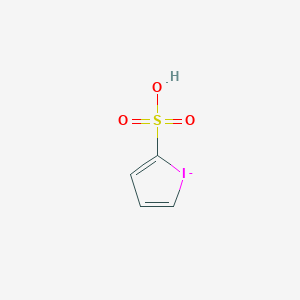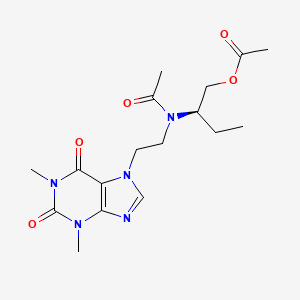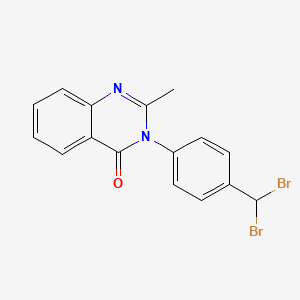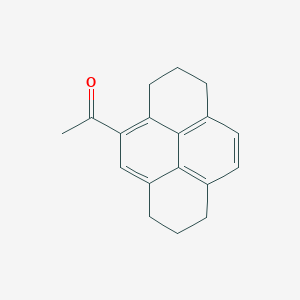
1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 4-position of the hexahydropyrene structure. Pyrene and its derivatives are known for their photophysical and electronic properties, making them valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene to produce 1,2,3,6,7,8-hexahydropyrene, followed by acetylation. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The acetylation step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in an inert solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-acetyl-1,2,3,6,7,8-hexahydropyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: H2SO4 or HNO3 in concentrated form.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-Acetyl-1,2,3,6,7,8-hexahydropyrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-acetyl-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics and sensors . The acetyl group can also participate in hydrogen bonding, further modulating the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: The parent compound without the acetyl group.
4-Acetylpyrene: A similar compound with an acetyl group but without the hydrogenated ring structure.
2-Acetylpyrene: Another acetylated pyrene derivative with the acetyl group at a different position.
Uniqueness
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is unique due to its combination of hydrogenated ring structure and acetyl functional group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Propriétés
Numéro CAS |
70200-28-1 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1-(1,2,3,6,7,8-hexahydropyren-4-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h8-10H,2-7H2,1H3 |
Clé InChI |
LWNCKTZOHZRUNA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
